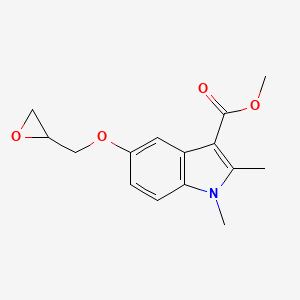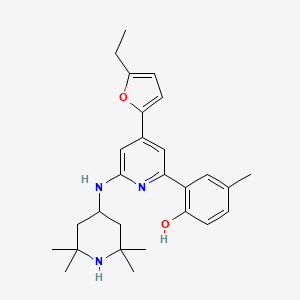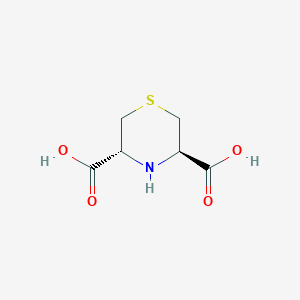
N'-acetyl-2,6-bis(trifluoromethyl)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-acetyl-2,6-bis(trifluoromethyl)isonicotinohydrazide” is a chemical compound with the molecular formula C10H7F6N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of N-trifluoromethyl compounds, which includes “N’-acetyl-2,6-bis(trifluoromethyl)isonicotinohydrazide”, has been reported in the literature . The synthesis involves the design and creation of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents by silver-mediated oxidative trifluoromethylation . These reagents have been successfully applied to the direct incorporation of an NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis .Molecular Structure Analysis
The molecular structure of “N’-acetyl-2,6-bis(trifluoromethyl)isonicotinohydrazide” can be found in various chemical databases . The compound has a molecular weight of 315.175.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-acetyl-2,6-bis(trifluoromethyl)isonicotinohydrazide” can be found in chemical databases . N-trifluoromethyl azoles, a group that includes this compound, have been found to have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .科学的研究の応用
Agrochemicals and Crop Protection
N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide derivatives play a crucial role in safeguarding crops from pests. The first such derivative introduced to the agrochemical market was Fluazifop-butyl. Since then, more than 20 new agrochemicals containing the trifluoromethylpyridine (TFMP) moiety have received ISO common names. These compounds exhibit biological activity due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The specific biological activities of these derivatives arise from their distinct chemical properties, which stem from the trifluoromethyl group and the pyridine ring. Expect further discoveries regarding novel applications of TFMP in pharmaceutical research .
Veterinary Products
In addition to human medicine, TFMP derivatives find utility in veterinary products. Two veterinary products containing the TFMP motif have received market approval. These compounds contribute to disease prevention and treatment in animals, highlighting their versatility and potential impact in veterinary medicine .
Intermediate Synthesis
N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide serves as an intermediate in the synthesis of other valuable compounds. Researchers utilize it as a building block to create more complex molecules, expanding the scope of chemical synthesis and drug development .
Chemical Properties Research
Scientists study the chemical properties of TFMP derivatives to understand their behavior, reactivity, and interactions. These investigations contribute to our broader understanding of fluorinated organic compounds and guide their practical applications .
Vapor-Phase Reactions
The vapor-phase reaction of N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is an area of interest. Researchers explore its behavior under specific conditions, shedding light on its potential for novel reactions and applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLIUOYEDRFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2660346.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2660353.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2660356.png)
![1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2660358.png)
![3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea](/img/structure/B2660359.png)
![[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2660360.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2660362.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2660365.png)

![3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine](/img/structure/B2660368.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660369.png)